N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a benzo[b]thiophene core, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets such asreceptor tyrosine kinases and microtubules . These targets play crucial roles in cell signaling and cell division, respectively.
Mode of Action
Based on the reported activities of structurally similar compounds, it can be inferred that this compound may interact with its targets, leading tomodulation of cell signaling pathways or disruption of microtubule assembly . This can result in changes in cell behavior, such as altered cell proliferation or induced cell death.
Biochemical Pathways
cell signaling and cell division . The downstream effects of these interactions could include altered cell growth and proliferation, and potentially the induction of apoptosis .
Result of Action
Based on the reported activities of structurally similar compounds, it can be inferred that this compound may haveanticancer activity . This could potentially be achieved through the induction of cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction, where a bromo-benzodioxole is coupled with an appropriate aryl halide in the presence of a palladium catalyst, such as PdCl2, and a ligand like xantphos.
Construction of the oxadiazole ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the benzo[b]thiophene core: This step often involves the use of sulfur-containing reagents and cyclization reactions to form the thiophene ring.
Coupling of the moieties: The final step involves coupling the benzo[d][1,3]dioxole, oxadiazole, and benzo[b]thiophene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM) as solvents.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF) as solvents.
Substitution: Amines, thiols, potassium carbonate (K2CO3), and dimethylformamide (DMF) as solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield amines or alcohols, and substitution can yield various substituted derivatives .
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
Uniqueness
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and the benzo[b]thiophene core, in particular, sets it apart from other similar compounds and contributes to its diverse range of applications .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O4S/c19-14-10-3-1-2-4-13(10)27-15(14)16(23)20-18-22-21-17(26-18)9-5-6-11-12(7-9)25-8-24-11/h1-7H,8H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDJDQSQZJVJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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